molecular formula C11H11ClO3 B14897071 (3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol

(3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol

Cat. No.: B14897071
M. Wt: 226.65 g/mol
InChI Key: NEXRKIZAMUDJJN-UHFFFAOYSA-N
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Description

(3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol is an organic compound with the molecular formula C11H11ClO3 This compound is characterized by the presence of a chloro group, a methoxy group, and a prop-2-yn-1-yloxy group attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol typically involves the reaction of 3-chloro-5-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. The prop-2-yn-1-yloxy group allows for UV light-induced covalent modification of biological targets, making it useful in photochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group allows for selective substitution reactions, while the prop-2-yn-1-yloxy group enables photochemical applications .

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methanol

InChI

InChI=1S/C11H11ClO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h1,5-6,13H,4,7H2,2H3

InChI Key

NEXRKIZAMUDJJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Cl)OCC#C

Origin of Product

United States

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